molecular formula C15H24N4O B2570062 N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide CAS No. 1258675-08-9

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide

货号 B2570062
CAS 编号: 1258675-08-9
分子量: 276.384
InChI 键: DNDPBRAXGYPVAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of physiological effects.

作用机制

CCPA acts as an adenosine A1 receptor agonist, which activates the adenosine A1 receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and a decrease in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. CCPA has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

实验室实验的优点和局限性

One advantage of using CCPA in lab experiments is its high potency and specificity for the adenosine A1 receptor. This allows for precise targeting of this receptor and the investigation of its effects. However, one limitation of using CCPA is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the neuroprotective effects of CCPA and its potential therapeutic applications. Another area of interest is the potential use of CCPA in the treatment of cancer and inflammatory diseases. Additional studies are needed to investigate the anti-tumor and anti-inflammatory properties of CCPA and its potential clinical applications. Finally, further research is needed to optimize the synthesis method of CCPA and improve its solubility in aqueous solutions.

合成方法

The synthesis of CCPA involves the reaction of N-propyl-N-(cyanomethyl)amine with 1-cyanocycloheptanecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure CCPA. This method has been optimized to produce high yields of CCPA with minimal impurities.

科学研究应用

CCPA has been extensively studied for its potential pharmacological properties. It has been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCPA has also been shown to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and inflammatory diseases.

属性

IUPAC Name

N-(1-cyanocycloheptyl)-2-[cyanomethyl(propyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-2-10-19(11-9-16)12-14(20)18-15(13-17)7-5-3-4-6-8-15/h2-8,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPBRAXGYPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)CC(=O)NC1(CCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。